molecular formula C6H12O6 B117844 (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal CAS No. 1949-88-8

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

Cat. No. B117844
CAS RN: 1949-88-8
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-AZGQCCRYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal” is a chemical compound with the molecular formula C6H12O6 . It is also known as aldehydo-D-gulose, which is the open chain form of D-gulose .


Molecular Structure Analysis

The molecular structure of “(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal” can be found in various chemical databases . The structure data file (SDF/MOL File) of this compound is available for download, providing information about the atoms, bonds, connectivity, and coordinates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal” can be found in chemical databases . These include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and more .

Scientific Research Applications

Solubility Studies

  • Solubility in Ethanol-Water Solutions: The solubility of saccharides, including (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal, in ethanol-water mixtures has been studied. These studies are crucial for understanding the physical and chemical properties of these compounds in various solvents (Gong, Wang, Zhang, & Qu, 2012).

Thermodynamic Interactions

  • Enthalpy of Interaction: Research on the enthalpies of mixing of this compound with acetamide and N,N-dimethylamide in aqueous sodium chloride solutions provides insight into the thermodynamic properties and solute-solute interactions (Liu, Zhu, Sun, Xu, Sun, & Li, 2009).

Synthesis and Inhibition Studies

  • Synthesis for Inhibitor Development: The synthesis of analogues of this compound has been explored for the development of potential inhibitors, highlighting its relevance in biochemistry and drug discovery (Dardonville & Gilbert, 2003).

Binding Affinity and Receptor Studies

  • Estrogen Receptor Binding: Studies on derivatives of (2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal and their binding affinity to estrogen receptors have been conducted, indicating its importance in medicinal chemistry (Landvatter & Katzenellenbogen, 1982).

Polymerization and Material Science Applications

  • Cyclopolymerization: Research into the cyclopolymerization of derivatives of this compound to produce polymers with specific binding characteristics to metal ions demonstrates its application in material science (Satoh, Kitazawa, Hashimoto, Yokota, & Kakuchi, 1997).

Pharmaceutical Synthesis

  • Synthesis in Drug Development: The compound's derivatives have been synthesized for potential use in pharmaceuticals, reflecting its significance in drug synthesis and development (Machinaga & Kibayashi, 1992).

Biochemical Research

  • Enantiopure Derivatives Synthesis: Syntheses of enantiopure derivatives of the compound have been researched, indicating its importance in stereochemistry and biochemistry (Schmidt et al., 1991).

properties

IUPAC Name

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173141
Record name L-Altrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

CAS RN

1949-88-8
Record name L-Altrose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Altrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Altrose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 2
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 3
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 4
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 5
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal
Reactant of Route 6
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.